Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride
Overview
Description
Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride typically involves the reaction of methyl 5-aminomethylfuran-2-carboxylate with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-methanol derivatives.
Scientific Research Applications
Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminomethylfuran-2-carboxylate: A precursor in the synthesis of the target compound.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential biological activities.
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: An indole derivative with similar structural features and biological activities.
Uniqueness
Methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the tert-butylamino group and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-11(2,3)12-7-8-5-6-9(15-8)10(13)14-4;/h5-6,12H,7H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWRNBWFGVXPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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